molecular formula C6H11IO2 B139702 Iodomethyl pivalate CAS No. 53064-79-2

Iodomethyl pivalate

Cat. No.: B139702
CAS No.: 53064-79-2
M. Wt: 242.05 g/mol
InChI Key: PELJISAVHGXLAL-UHFFFAOYSA-N
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Description

Iodomethyl pivalate (CAS: 53064-79-2), with the molecular formula C₆H₁₁IO₂ and a molecular weight of 242.05, is a halogenated alkylating agent widely used in pharmaceutical synthesis. It is a light-yellow liquid with a density of 1.6 g/cm³, boiling point of 197.2°C, and flash point of 73.1°C . Its synthesis typically involves the nucleophilic substitution of chloromethyl pivalate with sodium iodide in acetone, achieving yields up to 91% . The compound serves as a critical intermediate in prodrug development, particularly for third-generation cephalosporins (e.g., cefetamet pivoxil) and antiviral agents like adefovir dipivoxil .

Chemical Reactions Analysis

Chemical Reactions of Iodomethyl Pivalate

This compound participates in various chemical reactions, primarily due to the reactivity of the iodine atom.

  • Substitution Reactions: The iodine atom in this compound can be readily replaced by other nucleophiles in nucleophilic substitution reactions.

  • Visible Light-Induced Heck Reaction: this compound can be used in palladium-catalyzed Heck reactions of α-heteroatom substituted alkyl iodides and bromides with vinyl arenes/heteroarenes. This reaction proceeds efficiently at room temperature and enables the synthesis of functionalized allylic systems .

  • Reagent for Pivaloyl Group Addition: this compound serves as a reagent for introducing pivaloyl groups in organic synthesis . The formation of pivalate esters can protect sensitive functional groups in complex organic molecules during subsequent reactions.

  • Reaction with Epidermal Growth Factor: this compound can react with epidermal growth factor (EGF), forming a covalent bond that can alter EGF's biological activity and influence cell signaling pathways.

  • Use as a Prodrug: this compound has been explored for use as a prodrug, where it is converted into active metabolites within biological systems to enhance efficacy and reduce side effects of therapeutic agents .

Comparison with Similar Compounds

This compound can be compared to other similar compounds, such as chloromethyl pivalate, bromomethyl pivalate, and fluoromethyl pivalate. These compounds share similar structures but differ in the halogen atom. The presence of the iodine atom in this compound imparts different reactivity and properties compared to its chlorinated, brominated, and fluorinated counterparts.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogs

Chloromethyl Pivalate (CAS: 18997-19-8)

  • Synthesis: Produced via esterification of pivalic acid with chloromethyl chloride.
  • Reactivity : Less reactive than iodomethyl pivalate due to the weaker leaving group (Cl⁻ vs. I⁻). This necessitates harsher conditions or coupling agents (e.g., DCMC) for alkylation reactions .
  • Applications : Used in adefovir dipivoxil synthesis but often requires longer reaction times or higher temperatures compared to iodomethyl derivatives .

Ethyl Pivalate (CAS: 3938-95-2)

  • Functionality: A non-halogenated ester lacking alkylating properties. Primarily used as a solvent or stabilizer rather than a prodrug precursor .
  • Stability : More chemically inert due to the absence of a reactive halogen group, making it unsuitable for nucleophilic substitutions .

Comparative Analysis Table

Property This compound Chloromethyl Pivalate Ethyl Pivalate
CAS Number 53064-79-2 18997-19-8 3938-95-2
Molecular Weight 242.05 166.61 130.18
Reactivity High (I⁻ is a superior leaving group) Moderate (requires catalysts) Low (non-reactive ester)
Key Applications Cephalosporin prodrugs , antiviral agents Adefovir dipivoxil Solvent, stabilizer
Synthetic Yield Up to 91% ~40% with DCMC N/A
Stability Light-sensitive; stored in foil-covered flasks More stable but less reactive Highly stable

Stability and Handling

  • Its iodine atom increases molecular weight and may complicate purification .
  • Chloromethyl Pivalate : More stable under ambient conditions but generates HCl during reactions, necessitating neutralization steps .

Industrial and Pharmaceutical Relevance

  • This compound : Preferred in large-scale antibiotic production (e.g., cefditoren pivoxil) due to its high reactivity and compatibility with mild reaction conditions (20–23°C) .
  • Chloromethyl Pivalate: Limited to specific APIs (e.g., adefovir dipivoxil) where iodide residues are undesirable .

Biological Activity

Iodomethyl pivalate (IMP) is a compound that has garnered attention in the pharmaceutical and chemical research communities due to its potential biological activities and applications. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound, with the chemical formula C₇H₁₃I O₂, is an iodinated derivative of pivalic acid. Its structure allows it to serve as a versatile reagent in organic synthesis and medicinal chemistry. The presence of the iodine atom enhances its electrophilic character, making it useful in various biological applications.

This compound is primarily used as a reagent in the pharmaceutical industry for the protection of functional groups during chemical synthesis. Its biological activity is largely attributed to its ability to form covalent bonds with biomolecules, particularly proteins and nucleic acids. This reactivity can lead to modifications that impact cellular functions.

  • Covalent Bond Formation : IMP reacts with epidermal growth factor (EGF), forming a covalent bond that can alter EGF's biological activity, thus influencing cell signaling pathways related to growth and proliferation .
  • Prodrug Applications : The compound has been evaluated for use as a prodrug, where it is converted into active metabolites within biological systems. This conversion can enhance the efficacy and reduce side effects of certain therapeutic agents .

Antitumor Activity

Recent studies have explored the antitumor potential of compounds related to this compound. For instance, derivatives of IMP have shown promise in inducing apoptosis in cancer cells by disrupting autophagy mechanisms . This finding suggests that IMP and its derivatives may serve as lead compounds for developing new anticancer therapies.

Study on EGF Interaction

In a significant study, this compound was used to investigate its interaction with EGF in CHO cells. The results indicated that while EGF itself did not inhibit cell growth, its modified form through reaction with IMP demonstrated altered biological properties. This modification was crucial in understanding how such interactions could be leveraged in therapeutic applications .

Antioxidant Properties

Another area of research has focused on the antioxidant properties of IMP-related compounds. A comparative analysis revealed that certain extracts containing IMP exhibited significant radical scavenging activities, suggesting potential applications in preventing oxidative stress-related diseases .

Table 1: Biological Activities of this compound Derivatives

Compound NameActivity TypeObservationsReference
This compoundEGF InteractionAlters EGF's activity; impacts cell signaling
IMP Derivative AAntitumorInduces apoptosis; disrupts autophagy
IMP Derivative BAntioxidantSignificant radical scavenging activity

Q & A

Basic Research Questions

Q. What are the key synthetic routes for incorporating iodomethyl pivalate into organic molecules?

this compound is commonly used to install protective groups, such as the pivaloyloxymethyl (POM) group, via silver-mediated transesterification. A typical procedure involves converting phosphonate oxygens to silver salts using AgNO₃, followed by reaction with this compound in toluene . This method has been applied in synthesizing STAT6 inhibitors, though yields can be low (~11%), highlighting the need for optimization .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C) to confirm esterification and monitor reaction progress.
  • Mass spectrometry (MS) for molecular weight verification (MW: 242.05 g/mol) .
  • Chromatographic methods (HPLC, TLC) to assess purity, particularly given its sensitivity to hydrolysis .

Q. How does this compound compare to other alkylating agents in protecting group chemistry?

this compound offers steric protection due to its bulky tert-butyl group, enhancing stability under acidic conditions. Unlike methyl iodide, it minimizes unwanted side reactions (e.g., over-alkylation) in complex syntheses . However, its lower reactivity may require prolonged reaction times .

Advanced Research Questions

Q. What factors contribute to low yields in silver-mediated POM group installation using this compound?

Low yields (~11%) may arise from:

  • Incomplete silver salt formation due to inadequate stoichiometry or moisture sensitivity.
  • Competing side reactions , such as hydrolysis of this compound under basic conditions . Optimization strategies include using anhydrous solvents (e.g., toluene) and inert atmospheres to suppress degradation .

Q. How does this compound enhance regioselectivity in palladium-catalyzed allylic alkylation reactions?

In Rh- and Pd-catalyzed reactions, the pivalate group acts as a directing group, stabilizing intermediates via chelation. For example, in the synthesis of enol pivalates, this compound enables selective functionalization of oxindole nucleophiles, achieving high enantioselectivity under mild conditions . Mechanistic studies suggest that steric effects from the pivalate group suppress competing pathways .

Q. What are the limitations of this compound in large-scale pharmaceutical synthesis?

Challenges include:

  • Cost and handling : Sensitivity to light and moisture necessitates specialized storage (e.g., amber vials, desiccants) .
  • By-product formation : Silver halide precipitates complicate purification, requiring filtration or column chromatography . Alternative approaches, such as using medoxomil iodide, have been explored to improve atom economy .

Q. How can researchers address contradictions in reported reaction conditions for this compound-mediated transformations?

Discrepancies in solvent choices (e.g., DMF vs. toluene) and catalysts (e.g., HBTU vs. Pd) may reflect substrate-specific requirements. Systematic reproducibility studies should:

  • Compare reaction kinetics under varying conditions.
  • Use control experiments to identify critical parameters (e.g., temperature, catalyst loading) .

Q. Methodological Considerations

Q. What protocols ensure reproducible synthesis of this compound derivatives?

  • Stepwise monitoring : Use TLC or in situ IR to track intermediate formation.
  • Purification : Employ flash chromatography with hexane/ethyl acetate gradients to isolate products .
  • Safety protocols : Handle this compound in a fume hood due to its volatile nature (flash point: 73.1°C) .

Q. How can computational modeling aid in predicting this compound reactivity?

Density functional theory (DFT) calculations can model transition states in silver- or palladium-mediated reactions, providing insights into steric and electronic effects. For example, simulations of Pd-allyl intermediates have clarified regioselectivity trends in AAA reactions .

Properties

IUPAC Name

iodomethyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11IO2/c1-6(2,3)5(8)9-4-7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELJISAVHGXLAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70201128
Record name Iodomethyl pivalate
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Molecular Weight

242.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53064-79-2
Record name Iodomethyl 2,2-dimethylpropanoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iodomethyl pivalate
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Record name Iodomethyl pivalate
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Record name Iodomethyl pivalate
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Synthesis routes and methods I

Procedure details

Sodium iodide (dried) (15.0 g, 100 mmol) was added in one portion to a solution of 2,2-dimethylpropanoic acid, chloromethyl ester (10.0 g, 66.7 mmol) in dry acetonitrile (80 mL) at RT under argon. The heterogeneous reaction was stirred at RT for 6 h, then concentrated in vacuo. The residue was partitioned between toluene (150 mL) and 5% sodium bisulfite (40 mL). The organic layer was washed with 5% sodium bisulfite (40 mL) and water (20 mL), then dried over MgSO4. Evaporation gave title iodide (12.1 g, 75%) as a pale yellow oil.
Quantity
15 g
Type
reactant
Reaction Step One
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10 g
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80 mL
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solvent
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Yield
75%

Synthesis routes and methods II

Procedure details

An acetonic solution of iodomethyl pivalate was prepared by allowing 0.29 g (2.1 mmol) of chloromethylpivalate to react for 30 min with 0.15 g (5.7 mmol) of sodium iodide dissolved in 10 ml of dry acetone. The acetonic solution was decanted from the precipitated sodium chloride and added to a suspension of 0.57 g (2 mmol) of 2,4-dimethoxy-4′-hydroxychalcone and 0.5 g (3.7 mmol) of potassium carbonate, which had previously been stirred under argon atmosphere for 30 min. The combined mixtures were left for 2 days at 40° C. in a sealed flask, filtered, and concentrated in vacuo to give a yellow gum, from which 0.48 g (60%) of 2,4-dimethoxy-4′-pivaloyloxy-methoxychalcone was isolated as a yellow oil by column chromatography over silica gel 60 (Merck 0.063-0.200 mm, 80 g) using petroleum ether-ethyl acetate (9:1, 1500 ml) as an eluent. The compound crystallized upon standing, m.p. 98-99° C. (methanol).
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step Two
Quantity
0.57 g
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Chloromethyl pivalate (6 mL) was dissolved in dry acetone (500 mL) in an atmosphere of N2. To the mixture was added dry potassium iodide (15.33 g), and the mixture was stirred at room temperature for two days. After this time the mixture was filtered to yield a clear solution of iodomethyl pivalate.
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
500 mL
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Reaction Step One
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0 (± 1) mol
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15.33 g
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-
Iodomethyl pivalate
1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-
Iodomethyl pivalate
1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-
1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-
Iodomethyl pivalate
1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-
1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-
Iodomethyl pivalate
1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-
1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-
Iodomethyl pivalate
1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-
1,3-Dithiole-2-thione, 4,5-bis(pentylthio)-
Iodomethyl pivalate

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